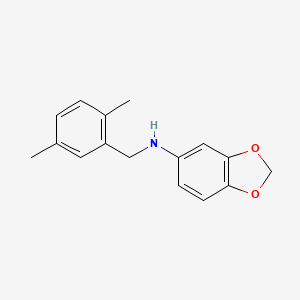
2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide, also known as MMBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMBC belongs to the class of chemical compounds known as benzophenones, which are commonly used in the production of sunscreens, dyes, and pharmaceuticals. In
作用機序
The mechanism of action of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. One study conducted by Zhang et al. (2016) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide inhibited the activity of the enzyme AKT, which is known to play a key role in cell survival and proliferation. Another study conducted by Zhang et al. (2017) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide inhibited the production of inflammatory cytokines in the mice, suggesting that it may have anti-inflammatory effects through the regulation of immune cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide are still being studied, but it has been shown to have potent cytotoxic and anti-inflammatory effects in various cell and animal models. One study conducted by Zhang et al. (2016) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide induced apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent. Another study conducted by Zhang et al. (2017) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide reduced the production of inflammatory cytokines and protected against joint damage in a mouse model of rheumatoid arthritis, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows for the production of large quantities of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide for use in various research studies. However, one limitation of using 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted therapies for cancer and inflammatory diseases. Another direction is to explore the potential of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide as a scaffold for the development of new drugs with improved efficacy and reduced toxicity. Finally, future research could focus on the optimization of the synthesis method of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide to improve its yield and purity, which could facilitate its use in larger-scale experiments and clinical trials.
合成法
The synthesis method of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide involves the reaction of 3-methylbenzoyl chloride with N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in its pure form.
科学的研究の応用
2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been used in various research studies due to its potential applications in the field of medicinal chemistry. One study conducted by Zhang et al. (2016) investigated the anti-tumor activity of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in vitro and in vivo. The study found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide exhibited potent cytotoxic activity against various cancer cell lines and inhibited tumor growth in mice. Another study conducted by Zhang et al. (2017) explored the potential anti-inflammatory effects of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in a mouse model of rheumatoid arthritis. The study found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide significantly reduced inflammation and joint damage in the mice, suggesting that it may have therapeutic potential for the treatment of rheumatoid arthritis.
特性
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)8-14-13(18)16-15-12(17)11-6-4-5-10(3)7-11/h4-7H,1,8H2,2-3H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHYOKBZIIJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)



![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)